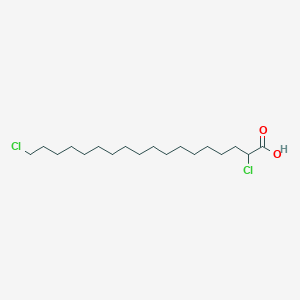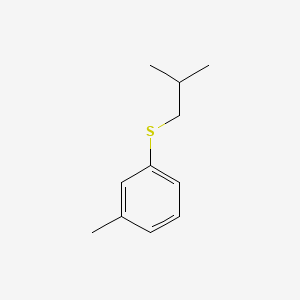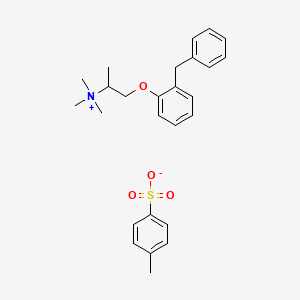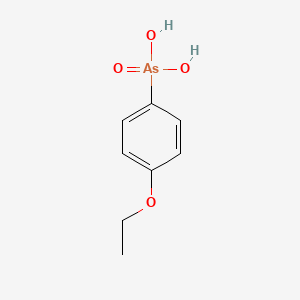
p-Ethoxybenzenearsonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Ethoxybenzenearsonic acid is an organic compound with the chemical formula C8H11AsO4 It is an aromatic arsenic compound characterized by the presence of an ethoxy group (-OCH2CH3) attached to the para position of the benzene ring, and an arsonic acid group (-AsO(OH)2) attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of p-Ethoxybenzenearsonic acid typically involves the reaction of p-ethoxyphenyl diazonium salt with sodium arsenite under acidic conditions. The reaction proceeds through the formation of an arsonic acid intermediate, which is then isolated and purified to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the careful control of reaction conditions such as temperature, pH, and concentration of reactants to ensure high yield and purity of the product. Advanced purification techniques like recrystallization and chromatography may be employed to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
p-Ethoxybenzenearsonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsonic acid derivatives.
Reduction: Reduction reactions can convert the arsonic acid group to arsenic trioxide or other arsenic-containing compounds.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and zinc in hydrochloric acid (Zn/HCl) are often used.
Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products Formed
Oxidation: Arsonic acid derivatives.
Reduction: Arsenic trioxide and other arsenic-containing compounds.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
p-Ethoxybenzenearsonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other arsenic-containing compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of p-Ethoxybenzenearsonic acid involves its interaction with cellular components, particularly proteins and enzymes. The arsonic acid group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and result in various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
p-Arsanilic acid: Similar structure but with an amino group (-NH2) instead of an ethoxy group.
p-Hydroxybenzenearsonic acid: Contains a hydroxyl group (-OH) instead of an ethoxy group.
p-Methoxybenzenearsonic acid: Contains a methoxy group (-OCH3) instead of an ethoxy group.
Uniqueness
p-Ethoxybenzenearsonic acid is unique due to the presence of the ethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where the ethoxy group plays a crucial role in the compound’s behavior and interactions.
Eigenschaften
CAS-Nummer |
6269-93-8 |
|---|---|
Molekularformel |
C8H11AsO4 |
Molekulargewicht |
246.09 g/mol |
IUPAC-Name |
(4-ethoxyphenyl)arsonic acid |
InChI |
InChI=1S/C8H11AsO4/c1-2-13-8-5-3-7(4-6-8)9(10,11)12/h3-6H,2H2,1H3,(H2,10,11,12) |
InChI-Schlüssel |
VTLDLMRYPIFVJC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)[As](=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3-(6-Bromo-imidazo[1,2-a]pyridin-2-yl)-phenyl]-methanol](/img/structure/B13759585.png)

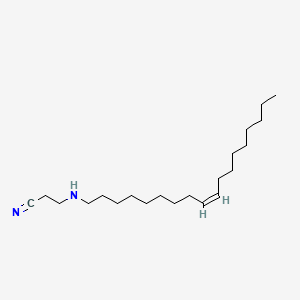
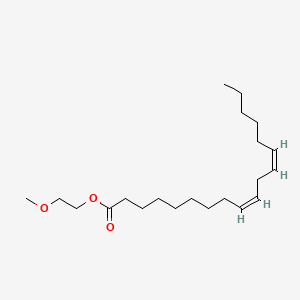
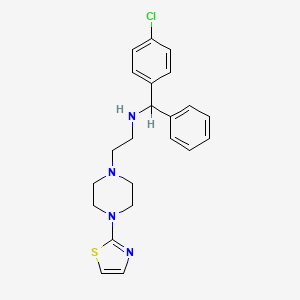

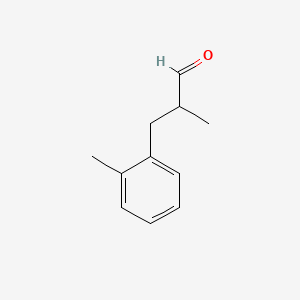
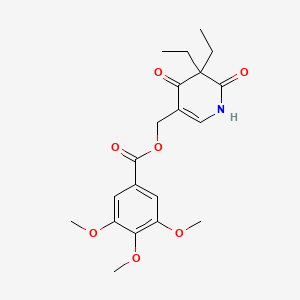
![N-[1-(2,4-dimethylphenoxy)propan-2-yl]-N-ethyl-2-(2-methylpiperidin-1-yl)acetamide](/img/structure/B13759624.png)
